N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine
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Overview
Description
“N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine” is a complex organic compound that contains several functional groups. It has an ethyl group (C2H5), a piperazine ring, a mesitylsulfonyl group, and a 6-methylpyrimidin-4-amine group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The piperazine ring could be formed through cyclization of a diamine . The mesitylsulfonyl group could be introduced through a sulfonation reaction . The pyrimidine ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The mesitylsulfonyl group is a sulfonyl group attached to a mesityl group, which is a derivative of toluene. The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The amine groups could act as nucleophiles in substitution reactions. The sulfonyl group could participate in elimination reactions to form sulfonic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the presence of aromatic rings .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s being used as a drug, it could interact with biological targets through its amine groups. If it’s being used as a reagent in a chemical reaction, it could participate in the reaction through its various functional groups .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2S/c1-6-21-18-13-17(5)22-20(23-18)24-7-9-25(10-8-24)28(26,27)19-15(3)11-14(2)12-16(19)4/h11-13H,6-10H2,1-5H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEANHHXCISZMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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